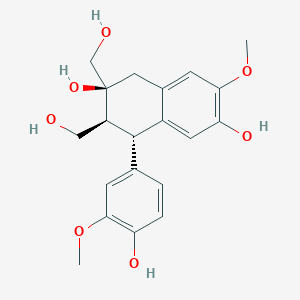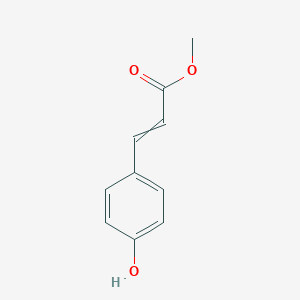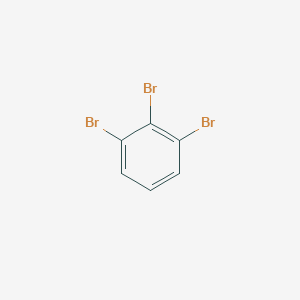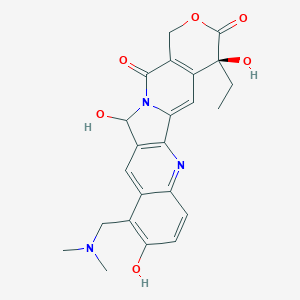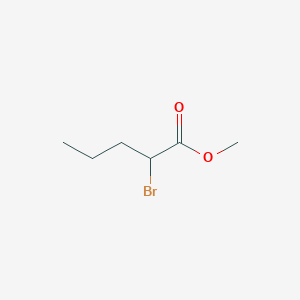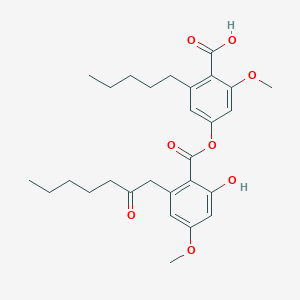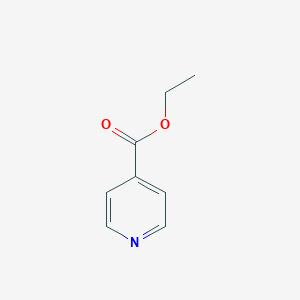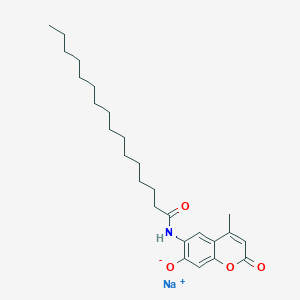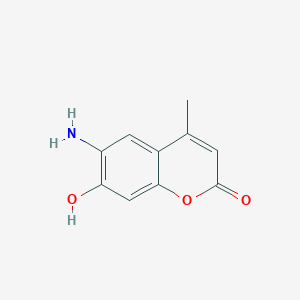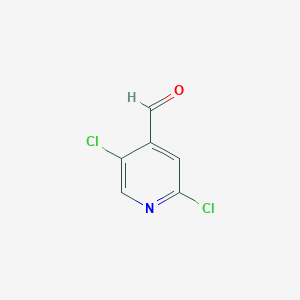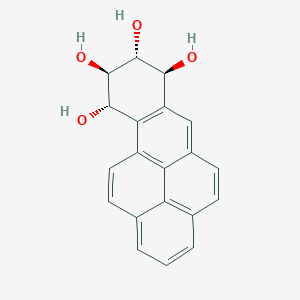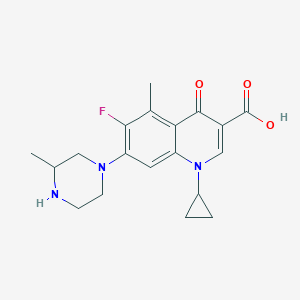
格雷帕氟沙星
概述
描述
Grepafloxacin is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat various bacterial infections. It was developed by Otsuka Pharmaceutical Company Limited and licensed to GlaxoWellcome. Grepafloxacin was primarily used to treat respiratory infections, including those caused by Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . due to its potential to prolong the QT interval on the electrocardiogram, leading to cardiovascular adverse events, it was withdrawn from the market in 1999 .
科学研究应用
格雷帕弗洛沙星已被用于各种科学研究应用:
化学: 它因其独特的化学性质和合成方法而受到研究。
生物学: 研究集中在其对细菌 DNA 复制的影响及其与细菌酶的相互作用。
医学: 格雷帕弗洛沙星在撤回之前用于治疗呼吸道感染和性传播疾病。它也因其药代动力学和药效学而受到研究。
作用机制
格雷帕弗洛沙星通过抑制细菌拓扑异构酶 II(DNA 旋转酶)和拓扑异构酶 IV 发挥其抗菌活性。这些酶对于细菌 DNA 的复制、转录和修复至关重要。 通过抑制这些酶,格雷帕弗洛沙星阻止细菌 DNA 复制,导致细菌死亡 .
生化分析
Biochemical Properties
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These are essential enzymes for duplication, transcription, and repair of bacterial DNA . Grepafloxacin is not recognized by the NorA efflux mechanism in Staphylococcus aureus, thus some strains of Staphylococcus aureus that are resistant to other fluoroquinolones remain susceptible to grepafloxacin .
Cellular Effects
Grepafloxacin has in vitro activity against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms . It has potent in vitro activity against streptococci and staphylococci, respiratory Gram-negative pathogens, atypical respiratory pathogens, and sexually transmitted disease pathogens . It also showed a priming effect on neutrophil respiratory burst .
Molecular Mechanism
The molecular mechanism of grepafloxacin involves the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the duplication, transcription, and repair of bacterial DNA . By inhibiting these enzymes, grepafloxacin prevents the bacteria from replicating and repairing their DNA, leading to their death .
Temporal Effects in Laboratory Settings
Grepafloxacin is bactericidal at concentrations close to the MIC . Concentrations above MICs are maintained throughout nearly all of the 24-hour dosing interval . This suggests that grepafloxacin has a long-lasting effect on bacterial cells.
Metabolic Pathways
Grepafloxacin is primarily metabolized in the liver via CYP1A2 and CYP3A4 . The major metabolite is a glucuronide conjugate; minor metabolites include sulfate conjugates and oxidative metabolites . The oxidative metabolites are formed mainly by the cytochrome P450 enzyme CYP1A2, while the cytochrome P450 enzyme CYP3A4 plays a minor role .
Transport and Distribution
Grepafloxacin is rapidly and extensively absorbed following oral administration . The absolute bioavailability is approximately 70% . It has a volume of distribution that is larger than those of many other fluoroquinolones and is concentrated in alveolar macrophages, bronchial mucosa, and epithelial lining fluid to a greater extent than are certain other fluoroquinolones .
Subcellular Localization
The specific subcellular localization of grepafloxacin was not found in the search results. As a fluoroquinolone antibiotic, grepafloxacin likely interacts with bacterial cells at the level of the DNA, where it inhibits topoisomerase II and IV . This suggests that grepafloxacin may localize to areas of the bacterial cell where DNA replication and repair occur.
准备方法
格雷帕弗洛沙星的合成涉及多个步骤:
羧酸的转化: 通过与氨甲基丙醇反应,将羧酸转化为其二甲基恶唑啉衍生物。
甲硅烷基化: 二异丙基胺锂 (LDA) 去除 8 位的质子,然后用三甲基硅烷碘处理得到甲硅烷基化中间体。
甲基化: 第二轮 LDA 在唯一开放的位置生成碳负离子,与甲基碘反应得到相应的 5-甲基衍生物。
脱硅烷基化和水解: 用氟化铯处理断裂碳-硅键,去除硅烷基,然后用含水酸水解恶唑啉,得到游离酸。
喹诺酮的形成: 然后通过类似于制备地氟沙星的方案,通过使用乙基溴乙酸酯的格氏试剂进行链延伸,将中间体转化为喹诺酮。
化学反应分析
格雷帕弗洛沙星会发生各种化学反应:
氧化: 格雷帕弗洛沙星可以被氧化形成氧化代谢产物,主要由细胞色素 P450 酶 CYP1A2 催化。
还原: 还原反应不太常见,但在特定条件下会发生。
取代: 格雷帕弗洛沙星可以发生取代反应,特别是在哌嗪环上。
常见的试剂和条件: 常见的试剂包括 LDA、三甲基硅烷碘、甲基碘、氟化铯和 2-甲基哌嗪。条件通常涉及使用有机溶剂和控制温度。
相似化合物的比较
格雷帕弗洛沙星类似于其他氟喹诺酮类药物,如环丙沙星和左氧氟沙星。它具有独特的特征:
5 位的甲基: 这增强了其对革兰氏阳性细菌的活性。
7 位的甲基取代哌嗪: 这有助于其较长的半衰期和增强的革兰氏阳性活性。
格雷帕弗洛沙星独特的结构和性质使其成为一种令人关注的化合物,尽管它已从市场上撤回。它的合成、化学反应和应用在各个科学领域继续受到研究。
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJTTZAVMXIJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048321 | |
| Record name | Grepafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Grepafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.32e-01 g/L | |
| Record name | Grepafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA. | |
| Record name | Grepafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119914-60-2 | |
| Record name | Grepafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grepafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grepafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Grepafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Grepafloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GREPAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Grepafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Grepafloxacin?
A1: Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. []
Q2: How does the structure of Grepafloxacin contribute to its activity against Gram-positive bacteria?
A2: Grepafloxacin possesses a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent. [] This unique structural feature, particularly the methylpiperazine at position 7, is associated with its enhanced Gram-positive activity and long half-life. []
Q3: Does Grepafloxacin interact with efflux pumps in bacteria?
A3: Research suggests that Grepafloxacin is less affected by the NorA efflux mechanism in Staphylococcus aureus compared to other fluoroquinolones. [] This could explain why some Staphylococcus aureus strains resistant to other fluoroquinolones remain susceptible to Grepafloxacin. []
Q4: What are the pharmacokinetic properties of Grepafloxacin?
A4: Grepafloxacin is rapidly absorbed after oral administration, reaching peak plasma levels around 2 hours post-dose. [] It exhibits a relatively long half-life of approximately 12 hours, permitting once-daily dosing. [] It is primarily eliminated through metabolism and excreted mainly in feces, with renal clearance accounting for only 10-15% of the administered dose. []
Q5: How do food and gastric pH affect the absorption of Grepafloxacin?
A5: Studies indicate that food intake and elevated intragastric pH do not significantly impact the rate and extent of Grepafloxacin absorption. []
Q6: Are there any gender-related differences in Grepafloxacin pharmacokinetics?
A6: Yes, pharmacokinetic differences exist between genders, primarily attributed to variations in body weight. []
Q7: How does Grepafloxacin distribute into different tissues?
A9: Following oral administration, Grepafloxacin achieves higher concentrations in lung and genital tissues compared to serum. [] It also attains therapeutically effective levels in bile and gallbladder tissues. [] Additionally, its accumulation in polymorphonuclear leukocytes suggests potential efficacy against intracellular pathogens. []
Q8: What is the relationship between Grepafloxacin exposure and antibacterial response in patients with acute bacterial exacerbations of chronic bronchitis (ABECB)?
A10: Pharmacodynamic analysis in ABECB patients revealed a strong correlation between antibacterial response and the 24-hour area under the inhibitory concentration curve (AUIC). [] AUIC values below 75 appeared inadequate, while values exceeding 175 were optimal for achieving clinical cure. []
Q9: What is the spectrum of activity of Grepafloxacin?
A11: Grepafloxacin demonstrates potent in vitro activity against a broad range of bacteria, including: * Gram-positive cocci: Streptococcus pneumoniae, methicillin-susceptible Staphylococcus aureus (MSSA), and Streptococcus pyogenes. [, , , , , , , ] * Respiratory Gram-negative pathogens: Haemophilus influenzae, Moraxella catarrhalis, and Haemophilus parainfluenzae. [, , , , , , , ] * Atypical respiratory pathogens: Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. [, , , , , , ] * Sexually transmitted disease pathogens: Chlamydia trachomatis and Neisseria gonorrhoeae. [, ] * Anaerobes: Demonstrates higher activity compared to ciprofloxacin and ofloxacin. []
Q10: How does Grepafloxacin's activity against penicillin-resistant Streptococcus pneumoniae (PRSP) compare to other antibiotics?
A12: Grepafloxacin exhibits potent activity against PRSP, including those resistant to macrolides and trimethoprim/sulfamethoxazole. [] It consistently demonstrates lower MIC values compared to penicillin, cefuroxime, azithromycin, clarithromycin, and trimethoprim/sulfamethoxazole against PRSP isolates collected globally. []
Q11: Is Grepafloxacin effective in treating meningitis caused by penicillin-resistant Streptococcus pneumoniae?
A13: In a rabbit meningitis model using a highly penicillin-resistant Streptococcus pneumoniae strain, Grepafloxacin displayed bactericidal activity comparable to vancomycin and ceftriaxone. []
Q12: How does the in vitro activity of Grepafloxacin compare to other fluoroquinolones?
A14: Grepafloxacin generally shows greater activity against Gram-positive cocci, including staphylococci, pneumococci, and streptococci, compared to ciprofloxacin, ofloxacin, and fleroxacin. [] Its activity against Gram-negative bacteria is similar to ofloxacin and sparfloxacin. [, ] While it demonstrates comparable activity to ciprofloxacin against Klebsiella pneumoniae, Shigella spp., Acinetobacter calcoaceticus, and Stenotrophomonas maltophilia, ciprofloxacin is more potent against Pseudomonas aeruginosa. []
Q13: Is Grepafloxacin bactericidal or bacteriostatic?
A15: Grepafloxacin exhibits bactericidal activity at concentrations close to the MIC against a wide range of bacteria. [] This is in contrast to macrolides, which are primarily bacteriostatic. []
Q14: How does Grepafloxacin perform in animal models of respiratory tract infections?
A16: Grepafloxacin's in vitro activity translates well to in vivo efficacy. It has demonstrated efficacy in animal models of respiratory tract infections, achieving and maintaining concentrations above the MIC for most of the dosing interval. []
Q15: Are there clinical studies supporting the use of Grepafloxacin for respiratory tract infections?
A17: Yes, several clinical trials have investigated Grepafloxacin's efficacy in treating community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). [, , , , , , , ]
Q16: What about Grepafloxacin's effectiveness in ABECB?
A19: Similarly, Grepafloxacin, at doses of 400 mg or 600 mg once daily, showed equivalent clinical efficacy to amoxicillin or ciprofloxacin in ABECB. [, , , ] Notably, bacterial eradication rates with Grepafloxacin were superior to amoxicillin in patients with documented infections. [, , ]
Q17: Does Grepafloxacin show promise in treating infections caused by atypical respiratory pathogens?
A20: Grepafloxacin demonstrates potent in vitro activity against atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila. [] An open-label clinical study suggested its effectiveness in treating atypical pneumonia caused by these pathogens. []
Q18: What about its efficacy against sexually transmitted infections?
A21: Clinical trials indicate that single-dose Grepafloxacin is as effective as cefixime in treating uncomplicated cervical gonorrhea in women. [] Moreover, it shows promising activity against extragenital gonococcal infections. [] Another study demonstrated equivalent efficacy to doxycycline in treating chlamydial cervicitis. []
Q19: What are the known mechanisms of resistance to Grepafloxacin?
A22: Resistance to fluoroquinolones, including Grepafloxacin, typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. [] These mutations reduce the binding affinity of the drug to its target enzymes. [] Additionally, efflux pumps can contribute to resistance by actively expelling the drug from bacterial cells. []
Q20: What is the safety profile of Grepafloxacin?
A24: Clinical trials and post-marketing surveillance data indicate that Grepafloxacin is generally well-tolerated. [, , ] The most frequently reported adverse events are gastrointestinal, primarily nausea and dyspepsia. [, , , , ] Other potential side effects include headache, insomnia, photosensitivity, and rash, though these occur less frequently. [, ]
Q21: Does Grepafloxacin pose a risk of QT interval prolongation?
A25: While QT prolongation has been reported with some fluoroquinolones, Grepafloxacin has not been associated with a significant risk of QT prolongation in clinical trials. [, ]
Q22: Are there specific drug delivery strategies being explored for Grepafloxacin?
A26: Research has explored using contact lenses as a delivery system for Grepafloxacin in ophthalmic applications. Studies demonstrated successful impregnation of both low and medium water content contact lenses with Grepafloxacin, achieving high drug concentrations after short exposure times. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

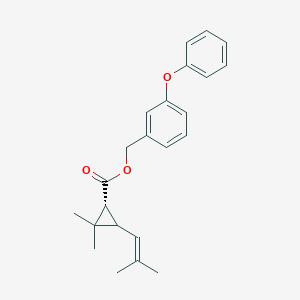
![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)
